molecular formula C14H16ClFN2O2 B1500818 2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide CAS No. 1146080-22-9

2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide

Cat. No. B1500818
CAS RN: 1146080-22-9
M. Wt: 298.74 g/mol
InChI Key: GVHPNRCFQSORJI-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide” is a complex organic molecule. It contains a piperidine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The molecule also contains a benzoyl group and a fluoro substituent, which can significantly affect its chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzoyl group, and the substitution of a hydrogen atom with a chlorine atom . The exact methods would depend on the starting materials and the specific conditions required for each reaction.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom might be replaced by other groups in a nucleophilic substitution reaction . The benzoyl group could also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorine and fluorine atoms could affect its polarity and solubility .

Safety and Hazards

As with any chemical compound, handling “2-Chloro-N-[1-(4-fluoro-benzoyl)-piperidin-4-yl]-acetamide” would require appropriate safety precautions. It’s important to refer to the material safety data sheet (MSDS) for specific information .

properties

IUPAC Name

2-chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClFN2O2/c15-9-13(19)17-12-5-7-18(8-6-12)14(20)10-1-3-11(16)4-2-10/h1-4,12H,5-9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVHPNRCFQSORJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CCl)C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70671362
Record name 2-Chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146080-22-9
Record name Acetamide, 2-chloro-N-[1-(4-fluorobenzoyl)-4-piperidinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[1-(4-fluorobenzoyl)piperidin-4-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70671362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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